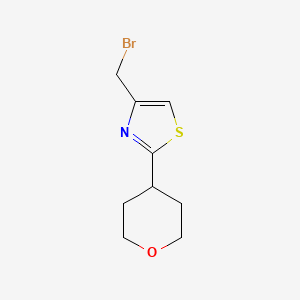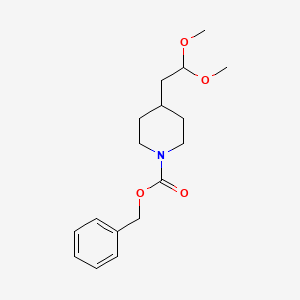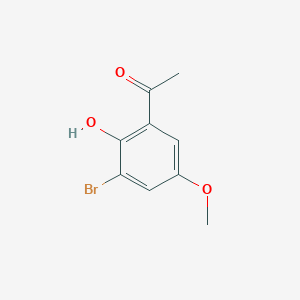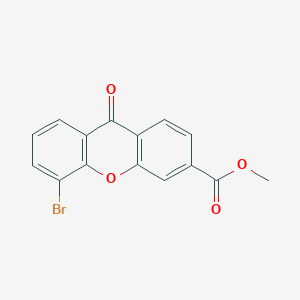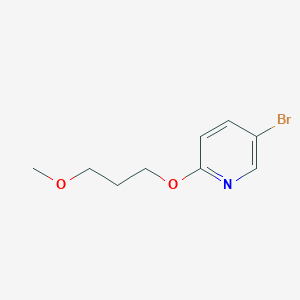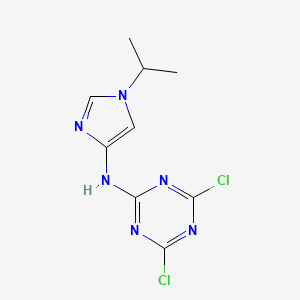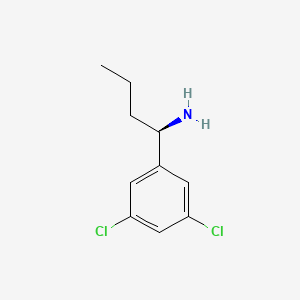
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of an oxetane ring and a sulfonyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alkenes.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the sulfonyl group may yield sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.
Medicine: May be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid would depend on its specific application. In the context of organic synthesis, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds through the palladium-catalyzed coupling with halides. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid or sulfonyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the oxetane and sulfonyl groups, making it less versatile in certain reactions.
(4-Sulfonylphenyl)boronic Acid: Lacks the oxetane ring, which may affect its reactivity and applications.
(4-(Oxetan-3-yl)phenyl)boronic Acid: Lacks the sulfonyl group, which may influence its chemical properties and reactivity.
Uniqueness
(4-(Oxetan-3-ylsulfonyl)phenyl)boronic acid is unique due to the presence of both the oxetane ring and the sulfonyl group, which can enhance its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H11BO5S |
|---|---|
Molekulargewicht |
242.06 g/mol |
IUPAC-Name |
[4-(oxetan-3-ylsulfonyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO5S/c11-10(12)7-1-3-8(4-2-7)16(13,14)9-5-15-6-9/h1-4,9,11-12H,5-6H2 |
InChI-Schlüssel |
VLTHVQGLGAFVBR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2COC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


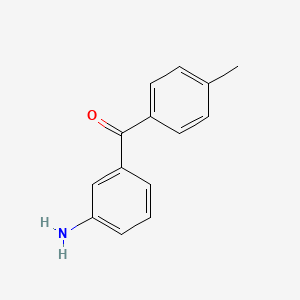
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
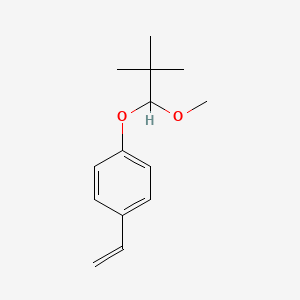

![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
